molecular formula C6H6Cl2N2 B119697 4,5-dichlorobenzene-1,2-diamine CAS No. 5348-42-5

4,5-dichlorobenzene-1,2-diamine

Cat. No.: B119697
CAS No.: 5348-42-5
M. Wt: 177.03 g/mol
InChI Key: IWFHBRFJOHTIPU-UHFFFAOYSA-N
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Description

4,5-dichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of o-phenylenediamine, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

4,5-dichlorobenzene-1,2-diamine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: The compound is a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

4,5-Dichloro-o-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-dichlorobenzene-1,2-diamine can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-chloro-2-nitroaniline, followed by dehalogenation . Another method includes the reduction of 2-nitro-3,5-dichloroaniline using iron powder and water under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-dichlorobenzene-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Iron powder and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydroxide and other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-o-phenylenediamine
  • 5-Chloro-o-phenylenediamine
  • 2,3-Dichloro-o-phenylenediamine

Uniqueness

4,5-dichlorobenzene-1,2-diamine is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and organic compounds .

Properties

IUPAC Name

4,5-dichlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHBRFJOHTIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201663
Record name 1,2-Diamino-4,5-dichlorobenzene
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-42-5
Record name 4,5-Dichloro-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5348-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diamino-4,5-dichlorobenzene
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Record name 4,5-Dichloro-o-phenylenediamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1577
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Record name 1,2-Diamino-4,5-dichlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-o-phenylenediamine
Source European Chemicals Agency (ECHA)
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Record name 4,5-DICHLORO-O-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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